molecular formula C15H22BFO2 B14754784 [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid

[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid

Cat. No.: B14754784
M. Wt: 264.15 g/mol
InChI Key: BOYFWIMWTUUFJI-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, Thiols, Palladium catalysts for cross-coupling reactions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision .

Biology

The presence of the fluoro group enhances its ability to interact with biological molecules, making it useful in imaging and diagnostic applications .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents .

Industry

The compound is used in the production of advanced materials, including polymers and nanomaterials. Its boronic acid group facilitates the formation of boron-containing polymers with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid and fluoro groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid is unique due to the combination of its functional groups. The presence of both the fluoro and propylcyclohexyl groups enhances its reactivity and versatility in various chemical reactions and applications. This makes it a valuable compound in synthetic chemistry, medicinal research, and materials science .

Properties

Molecular Formula

C15H22BFO2

Molecular Weight

264.15 g/mol

IUPAC Name

[2-fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C15H22BFO2/c1-2-8-15(9-4-3-5-10-15)12-6-7-13(16(18)19)14(17)11-12/h6-7,11,18-19H,2-5,8-10H2,1H3

InChI Key

BOYFWIMWTUUFJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CCCCC2)CCC)F)(O)O

Origin of Product

United States

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